Dolichol 18 as a Biomarker for Retinitis Pigmentosa: Diagnostic Discrimination via the D18/D19 Ratio
In retinitis pigmentosa (RP) patients carrying K42E and T206A mutations in the DHDDS gene, Dolichol-18 (D18) becomes the dominant plasma and urinary dolichol species, replacing Dolichol-19 (D19), which is dominant in healthy individuals [1]. The D18/D19 ratio provides unambiguous discrimination: K42E/K42E and K42E/T206A patients show significantly higher ratios than carriers, who in turn have higher ratios than normal controls. Receiver operating characteristic (ROC) analysis confirmed that the plasma and urinary D18/D19 ratios can unambiguously discriminate patients from carriers, and carriers from normal individuals [1].
| Evidence Dimension | Plasma and urinary D18/D19 isoform ratio as a diagnostic biomarker |
|---|---|
| Target Compound Data | Dolichol-18 is the dominant species in RP patients (D18/D19 ratio significantly elevated vs. normal) |
| Comparator Or Baseline | Dolichol-19 is the dominant species in normal individuals (baseline D18/D19 ratio) |
| Quantified Difference | ROC analysis shows unambiguous discrimination (AUC approaching 1.0); K42E/K42E patients exhibit a statistically significant higher ratio than K42E carriers and normal controls |
| Conditions | Liquid chromatography-mass spectrometry (LC-MS) analysis of human plasma and urine; DHDDS K42E and T206A mutation carriers vs. non-carriers |
Why This Matters
Procuring a pure Dolichol 18 standard is essential for clinical research laboratories developing or validating LC-MS-based diagnostic tests for RP59 and related DHDDS-linked retinopathies.
- [1] Guan, Z., et al. (2013). Aberrant dolichol chain lengths as biomarkers for retinitis pigmentosa caused by impaired dolichol biosynthesis. Journal of Lipid Research, 54(12), 3516–3522. View Source
